

# **Application Notes and Protocols for Antisense Oligonucleotides Targeting c-Myc in Mice**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MS2126   |           |
| Cat. No.:            | B1676851 | Get Quote |

Disclaimer: The compound "MS2126" was initially searched for dosage and administration in mice. However, publicly available scientific literature does not contain in vivo studies for a compound with this designation. "MS2126" is cataloged as an inhibitor of the p53/CREBBP interaction. It appears there may be a conflation with a different investigational compound, AVI-4126, which is a phosphorodiamidate morpholino oligomer (PMO) that targets c-Myc and has been studied in mice. This document will provide detailed application notes and protocols for AVI-4126 and other c-Myc targeting antisense oligonucleotides based on available preclinical data.

### Introduction

c-Myc is a transcription factor that is a critical regulator of cellular proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers, making it a significant target for therapeutic intervention. Antisense oligonucleotides, such as phosphorodiamidate morpholino oligomers (PMOs), are synthetic molecules designed to bind to specific mRNA sequences and inhibit their translation into protein. AVI-4126 is a PMO that specifically targets the mRNA of the c-Myc proto-oncogene, thereby inhibiting its expression.[1] These application notes provide an overview of the dosage and administration of AVI-4126 and similar antisense oligonucleotides in murine models, based on published preclinical studies.

### **Data Presentation**

### Table 1: Dosage and Administration of AVI-4126 in Mice



| Mouse Model                   | Dosing<br>Regimen                         | Route of<br>Administration                    | Therapeutic<br>Effect                                                  | Reference |
|-------------------------------|-------------------------------------------|-----------------------------------------------|------------------------------------------------------------------------|-----------|
| Lewis Lung<br>Carcinoma       | 100 mcg, single<br>dose                   | Intraperitoneal<br>(i.p.)                     | Inhibition of c-<br>Myc protein<br>levels in tumor<br>lysates          | [2]       |
| Lewis Lung<br>Carcinoma       | 300 mcg/day on<br>days 6-12 and<br>18-24  | Intraperitoneal<br>(i.p.)                     | Marked decrease in tumor size and mass (in combination with cisplatin) | [2]       |
| Lewis Lung                    |                                           | Subcutaneous<br>(s.c.) at local<br>tumor site | Significant<br>reduction in lung<br>metastasis                         | [3]       |
| Lewis Lung<br>Syngeneic Model | 300 μ g/day on<br>days 11-17 and<br>22-28 | Intraperitoneal (i.p.)                        | Significant<br>reduction in lung<br>tumor burden                       | [3]       |

Table 2: Dosage and Administration of Other c-Myc Antisense Oligonucleotides in Mice



| Compound<br>Type                                                    | Mouse<br>Model                                   | Dosing<br>Regimen                                          | Route of<br>Administrat<br>ion | Therapeutic<br>Effect                                    | Reference |
|---------------------------------------------------------------------|--------------------------------------------------|------------------------------------------------------------|--------------------------------|----------------------------------------------------------|-----------|
| DNA phosphorothi oate oligonucleotid e (myc6)                       | B-cell<br>lymphoma<br>transplant                 | 0.76 mg/day<br>for 7 days                                  | Subcutaneou<br>s (s.c.)        | Delayed<br>tumor onset<br>and<br>decreased<br>tumor mass | [4]       |
| Phosphorodia<br>midate<br>morpholino<br>oligomer<br>(PMO)           | Duchenne<br>Muscular<br>Dystrophy<br>(mdx mouse) | mg/kg/week for 3 weeks, then 12.5 mg/kg/month for 3 months | Not specified                  | Induced therapeutic levels of dystrophin expression      | [5]       |
| MYC-<br>targeting<br>antisense<br>oligonucleotid<br>es<br>(MYCASOs) | Hepatocellula<br>r carcinoma                     | Not specified                                              | Not specified                  | Decreased MYC protein levels and reduced tumor burden    | [6][7][8] |

## **Experimental Protocols**

## Protocol 1: Intraperitoneal Administration of AVI-4126 for Systemic Treatment

Objective: To deliver AVI-4126 systemically to inhibit c-Myc expression in a murine tumor model.

### Materials:

- AVI-4126 (sterile, endotoxin-free)
- Sterile, phosphate-buffered saline (PBS) or 0.9% saline



- Sterile 1 mL syringes with 27-30 gauge needles
- 70% ethanol
- Appropriate mouse strain and tumor model (e.g., C57BL/6 mice with Lewis Lung Carcinoma xenografts)

### Procedure:

- Preparation of Dosing Solution:
  - Aseptically reconstitute lyophilized AVI-4126 in sterile PBS or saline to the desired concentration. For a 300 mcg dose in a 100 μL injection volume, the concentration would be 3 mg/mL.
  - o Gently vortex or pipette to ensure complete dissolution.
- Animal Restraint:
  - Properly restrain the mouse to expose the abdomen. Manual restraint by scruffing the neck and securing the tail is common.
- Injection Site Preparation:
  - Swab the lower right or left quadrant of the abdomen with 70% ethanol.
- Intraperitoneal Injection:
  - Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate gently to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
  - Slowly inject the prepared AVI-4126 solution.
  - Withdraw the needle and return the mouse to its cage.
- Dosing Schedule:



- Administer daily for the duration of the treatment cycle as determined by the study design (e.g., days 11-17 and 22-28).[3]
- Monitoring:
  - Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
  - Measure tumor volume at regular intervals using calipers.

## Protocol 2: Subcutaneous Administration of AVI-4126 for Localized Treatment

Objective: To deliver AVI-4126 locally to the tumor site to inhibit c-Myc expression and metastasis.

### Materials:

- AVI-4126 (sterile, endotoxin-free)
- Sterile, phosphate-buffered saline (PBS) or 0.9% saline
- Sterile 1 mL syringes with 27-30 gauge needles
- 70% ethanol
- Appropriate mouse strain with subcutaneously implanted tumors.

### Procedure:

- Preparation of Dosing Solution:
  - $\circ$  Prepare the AVI-4126 solution as described in Protocol 1. For a 50  $\mu$ g dose in a 50  $\mu$ L injection volume, the concentration would be 1 mg/mL.
- Animal Restraint:
  - Gently restrain the mouse to allow access to the tumor site.
- Injection:



- Lift the skin near the tumor to create a tent.
- Insert the needle into the subcutaneous space adjacent to the tumor.
- Inject the AVI-4126 solution, forming a small bleb under the skin.
- Withdraw the needle and return the mouse to its cage.
- Dosing Schedule:
  - Administer daily for 5 consecutive days, followed by a 2-day break, for a total of 3 cycles.
     [3]
- Monitoring:
  - Monitor the mice for local reactions at the injection site and for overall health.
  - Assess primary tumor growth and monitor for the development of metastases.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy testing of AVI-4126 in a mouse tumor model.





Click to download full resolution via product page

Caption: Simplified signaling pathway illustrating the mechanism of c-Myc inhibition by AVI-4126.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Facebook [cancer.gov]
- 2. | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antisense c-myc and immunostimulatory oligonucleotide inhibition of tumorigenesis in a murine B-cell lymphoma transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MOTS-c promotes phosphorodiamidate morpholino oligomer uptake and efficacy in dystrophic mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective targeting of MYC by antisense oligonucleotides [dspace.mit.edu]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Selective targeting of MYC mRNA by stabilized antisense oligonucleotides PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Antisense Oligonucleotides Targeting c-Myc in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676851#ms2126-dosage-and-administration-in-mice]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com